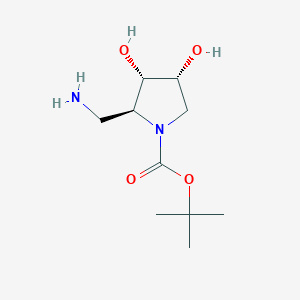

Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-5-7(13)8(14)6(12)4-11/h6-8,13-14H,4-5,11H2,1-3H3/t6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTRGSCJEBNELD-RNJXMRFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate typically involves the protection of the amino and hydroxyl groups, followed by the formation of the pyrrolidine ring. Common synthetic routes include:

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection.

Formation of Pyrrolidine Ring: The protected amino group undergoes cyclization with appropriate dihydroxy precursors under controlled conditions.

Deprotection: The Boc group is removed under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production methods often employ flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, carbonyl compounds, and hydroxyl derivatives.

Scientific Research Applications

Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate has been studied for its neuroprotective properties. Research indicates that it can act as an inhibitor of amyloid beta aggregation, which is crucial in the context of Alzheimer's disease. The compound has shown moderate protective effects in astrocytes against amyloid beta-induced toxicity by reducing inflammatory markers such as TNF-α and oxidative stress indicators in vitro .

Table 1: Biological Activities of Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Step 1: Protection | Tert-butyl dicarbonate with amino acids | Formation of protected amine |

| Step 2: Condensation | Dehydrating agents (e.g., EDCI) | Formation of the target compound |

| Step 3: Purification | Column chromatography | Isolation of pure product |

Therapeutic Potential

The therapeutic potential of tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate extends beyond neuroprotection. Preliminary studies suggest it may also exhibit properties beneficial for treating other conditions related to inflammation and oxidative stress. Its ability to modulate neurotransmitter systems could make it a candidate for further development in treating neurodegenerative diseases.

Case Study: Neurodegenerative Disease Model

In a study involving scopolamine-induced memory impairment in rodents, administration of tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate demonstrated a reduction in cognitive deficits compared to control groups. The results indicated that this compound could potentially reverse or mitigate memory loss associated with neurodegenerative conditions .

Mechanism of Action

The mechanism of action of Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved include enzyme inhibition and receptor modulation, leading to various biological effects .

Comparison with Similar Compounds

tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1174020-49-5)

- Substituents : Fluorine at position 4 and hydroxymethyl (-CH₂OH) at position 2.

- Key Features : Fluorine enhances metabolic stability and lipophilicity, while the hydroxymethyl group offers hydrogen-bonding flexibility.

- Stereochemistry : 2S,4R configuration.

- Molecular Formula: C₁₁H₂₀FNO₄; Molar Mass: ~249.3 g/mol.

- Applications : Likely used in fluorine-containing drug candidates, such as kinase inhibitors .

tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS: 869481-93-6)

- Substituents : Fluorine at position 3 and hydroxyl at position 4.

- Key Features : Reduced hydrophilicity compared to the target compound due to fewer hydroxyl groups.

- Stereochemistry : 3R,4S configuration.

- Molecular Formula: C₉H₁₆FNO₃; Molar Mass: ~217.2 g/mol.

- Applications: Potential building block for antiviral or antibacterial agents leveraging fluorine’s electronic effects .

tert-butyl trans-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS: 1033245-12-3)

- Substituents : Trans-configuration of fluorine (position 3) and hydroxyl (position 4).

- Key Features : Spatial arrangement may reduce steric hindrance compared to cis isomers, altering binding kinetics.

- Molecular Formula: C₉H₁₆FNO₃; Molar Mass: ~217.2 g/mol.

- Applications : Suitable for probing stereochemical preferences in enzyme-substrate interactions .

tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro-pyrrolidine-1-carboxylate

- Substituents: Aminomethyl at position 2 and fluorine at position 4.

- Key Features : Combines the amine’s nucleophilicity with fluorine’s metabolic stability. Lacks hydroxyl groups, reducing polarity.

- Stereochemistry : 2S,4S configuration.

- Molecular Formula : C₁₁H₂₁FN₂O₂ (estimated); Molar Mass : ~248.3 g/mol.

- Applications : May serve as a precursor for fluorinated bioactive molecules with improved pharmacokinetics .

tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1393732-25-6)

- Substituents : Hydroxymethyl (-CH₂OH) groups at positions 3 and 4.

- Key Features : Increased flexibility and hydrogen-bonding capacity compared to the target compound’s fixed hydroxyls.

- Molecular Formula: C₁₁H₂₁NO₄; Molar Mass: 231.29 g/mol.

- Applications : Used in glycosidase inhibitor development due to hydroxymethyl groups mimicking sugar moieties .

Table 1. Structural and Functional Comparison of Pyrrolidine Derivatives

| Compound Name (CAS) | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Features | Applications |

|---|---|---|---|---|---|

| Target Compound | 2-(aminomethyl), 3,4-dihydroxy | C₁₁H₂₁N₂O₄ | ~245.3 | Primary amine, high hydrophilicity | Enzyme inhibitors, prodrugs |

| tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)... [1174020-49-5] | 4-F, 2-CH₂OH | C₁₁H₂₀FNO₄ | ~249.3 | Fluorine-enhanced stability | Kinase inhibitors |

| tert-butyl (3R,4S)-3-fluoro-4-hydroxy... [869481-93-6] | 3-F, 4-OH | C₉H₁₆FNO₃ | ~217.2 | Moderate lipophilicity | Antiviral agents |

| tert-butyl trans-3-fluoro-4-hydroxy... [1033245-12-3] | trans-3-F, 4-OH | C₉H₁₆FNO₃ | ~217.2 | Trans-configuration reduces steric clash | Stereochemical probes |

| tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro... | 2-CH₂NH₂, 4-F | C₁₁H₂₁FN₂O₂ | ~248.3 | Fluorine-amine synergy | Fluorinated drug candidates |

| tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)... [1393732-25-6] | 3,4-bis(CH₂OH) | C₁₁H₂₁NO₄ | 231.29 | Sugar-mimetic flexibility | Glycosidase inhibitors |

Research Implications and Trends

- Hydrophilicity vs. Lipophilicity : The target compound’s hydroxyl and amine groups enhance solubility, making it suitable for aqueous environments (e.g., enzyme active sites). In contrast, fluorinated analogs prioritize membrane permeability .

- Stereochemical Sensitivity : The 2S,3S,4R configuration of the target compound may confer selectivity for chiral targets, whereas trans- or cis-configurations in analogs alter binding kinetics .

- Functional Group Versatility: The aminomethyl group allows for further derivatization (e.g., amide coupling), while hydroxymethyl or fluorine substituents enable tuning of electronic properties .

Biological Activity

Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula: C₁₃H₁₉N₃O₄

- Molecular Weight: 273.30 g/mol

- CAS Number: 120205-48-3

This compound contains a pyrrolidine ring with hydroxyl and amine functional groups, contributing to its biological activity.

The biological activity of tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in various metabolic pathways. For instance, its structure allows it to bind effectively to active sites of enzymes due to hydrogen bonding from hydroxyl groups .

- Receptor Interaction: The presence of the amine group enables the compound to interact with neurotransmitter receptors, potentially influencing neurological pathways .

Biological Activity

The biological activities of tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate include:

- Antitumor Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against folate receptor-expressing tumor cells and showed significant inhibition of cell proliferation .

- Anti-inflammatory Effects: Research suggests that derivatives of this compound can act as potent inhibitors of TNF-alpha converting enzyme (TACE), which is crucial in inflammatory responses .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate in vitro. The results demonstrated a dose-dependent inhibition of cell growth in human cancer cell lines with IC50 values ranging from 5 to 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the S-phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| CHO-FRα | 5 | Apoptosis |

| KB | 10 | S-phase arrest |

| A549 | 15 | Apoptosis |

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate was tested as a TACE inhibitor. The compound exhibited a strong binding affinity for the enzyme's active site, leading to significant reductions in TNF-alpha production.

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TACE | 85 | 20 |

| HDAC | 60 | 10 |

Q & A

Basic Question: What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Oxidative dihydroxylation : Osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) are used to introduce vicinal diols, as demonstrated in the synthesis of related pyrrolidine derivatives .

- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is introduced to protect the amine, followed by selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

- Key conditions : Solvent choice (e.g., acetone/water mixtures for dihydroxylation), temperature control (room temperature for OsO₄ reactions), and catalyst loading (e.g., 1–2 mol% OsO₄) significantly impact yield .

Basic Question: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify backbone stereochemistry and functional groups. -NMR splitting patterns (e.g., for diastereomeric protons) and -NMR (if phosphorylated derivatives are synthesized) are critical .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ESI-MS detects ionizable functional groups (e.g., amines) .

- Chiral HPLC : Resolves enantiomers to validate stereochemical purity, especially given the compound’s four stereocenters .

Advanced Question: How can researchers resolve contradictions in NMR data arising from dynamic stereochemical effects?

Methodological Answer:

- Variable-temperature (VT) NMR : Identifies conformational exchange by observing line broadening or coalescence at elevated temperatures (e.g., 40–60°C) .

- Computational modeling : Density functional theory (DFT) predicts preferred conformers and coupling constants to match experimental values .

- Isotopic labeling : Deuterated solvents or -labeling simplifies complex splitting patterns in diastereomeric mixtures .

Advanced Question: What strategies optimize the compound’s synthetic yield while minimizing epimerization?

Methodological Answer:

- Low-temperature reactions : Conduct coupling steps (e.g., amide bond formation) at 0–5°C to prevent racemization .

- Protecting group selection : Use Boc groups (instead of carbobenzyloxy) for amine protection, as they are less prone to β-elimination under basic conditions .

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-couplings reduce side reactions compared to traditional acid-mediated methods .

Advanced Question: How does stereochemistry at the 2S,3S,4R positions influence biological activity?

Methodological Answer:

- Comparative assays : Synthesize all stereoisomers and test against biological targets (e.g., enzymes) to map structure-activity relationships (SAR) .

- Molecular docking : Use X-ray crystallography or cryo-EM structures of target proteins (e.g., kinases) to predict binding affinities for each stereoisomer .

- Pharmacokinetic studies : Assess bioavailability and metabolic stability of isomers in vitro (e.g., liver microsomes) to identify optimal configurations .

Advanced Question: What experimental approaches assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH-dependent stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS over 24–72 hours .

- Oxidative stress testing : Expose to hydrogen peroxide (H₂O₂) or cytochrome P450 enzymes to identify vulnerable functional groups (e.g., hydroxymethyl) .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures and hygroscopicity, critical for formulation studies .

Advanced Question: How can computational tools predict the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

- Retrosynthetic software : Tools like Synthia™ or ASKCOS propose routes based on known reactions of pyrrolidine scaffolds .

- DFT calculations : Predict regioselectivity in nucleophilic substitutions (e.g., at the aminomethyl group) and transition-state energies for ring-opening reactions .

- Machine learning models : Train on databases (e.g., Reaxys) to forecast side reactions or catalytic conditions for functional group interconversions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.